molecular formula C18H21N5O B5396855 (1S,6R)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one

(1S,6R)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B5396855
M. Wt: 323.4 g/mol
InChI Key: RBXCASVCOJYAIJ-KGLIPLIRSA-N
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Description

The compound (1S,6R)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique bicyclic structure, incorporating both pyridine and pyrimidine rings, which contributes to its distinctive chemical properties.

Properties

IUPAC Name

(1S,6R)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-11-3-6-15(12(2)21-11)16-7-8-19-18(22-16)23-13-4-5-14(23)10-20-17(24)9-13/h3,6-8,13-14H,4-5,9-10H2,1-2H3,(H,20,24)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXCASVCOJYAIJ-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C2=NC(=NC=C2)N3C4CCC3CNC(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(C=C1)C2=NC(=NC=C2)N3[C@@H]4CC[C@H]3CNC(=O)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling to form the bicyclic core. Key steps include:

    Formation of Pyridine Intermediate: This involves the alkylation of 2,6-dimethylpyridine with suitable reagents under controlled conditions.

    Synthesis of Pyrimidine Intermediate: This step includes the condensation of appropriate precursors to form the pyrimidine ring.

    Coupling Reaction: The pyridine and pyrimidine intermediates are coupled using a catalyst, often under inert atmosphere, to form the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, facilitated by reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halides, amines, and other nucleophiles under varying temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology

In biological research, (1S,6R)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (1S,6R)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: A precursor in the synthesis of the compound.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings.

    Diazabicyclo Compounds: Molecules with similar bicyclic structures.

Uniqueness

The uniqueness of (1S,6R)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one lies in its combined bicyclic structure and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

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